molecular formula C18H20F4N4O3S B2550931 4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034408-07-4

4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2550931
CAS No.: 2034408-07-4
M. Wt: 448.44
InChI Key: OMKVOMXFPFJRBK-UHFFFAOYSA-N
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Description

4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H20F4N4O3S and its molecular weight is 448.44. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

One significant application of related chemical compounds involves the synthesis of new intermediates for herbicidal sulfonylureas. These intermediates, which may share structural similarities with the compound , have been developed to enhance the efficacy of herbicides. For instance, compounds derived from trifluoromethylpyrimidines with an m-methylthio substituent have shown selective post-emergence herbicidal properties in cotton, which is attributed to sulfone metabolization. Such selectivity is crucial for developing herbicides that are effective yet pose minimal risk to non-target plants (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Anticancer Research

Another area of application involves anticancer research. Pyrimidine derivatives, for example, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies have identified compounds with potential anticancer properties, highlighting the chemical's relevance in developing new anticancer agents. Among the synthesized derivatives, certain compounds have demonstrated significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

Research on related pyrimidine and piperazine derivatives has also explored their potential antimicrobial properties. Novel syntheses have led to compounds that exhibit antibacterial activity, particularly against resistant strains of bacteria. This is crucial in the ongoing fight against antibiotic resistance, as new compounds may offer alternative treatments for infections that are difficult to treat with existing antibiotics. Such studies underscore the importance of continuous chemical research in identifying new therapeutic agents with antimicrobial efficacy (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Neurological Imaging

Additionally, derivatives of the compound have been utilized in the synthesis of radiolabeled antagonists for the study of serotonin receptors with PET imaging. These developments are crucial for advancing our understanding of the serotonergic system in the brain and for diagnosing and treating neurological disorders. The use of such compounds in PET imaging offers valuable insights into the brain's function and the pathophysiology of neurological diseases (Plenevaux, Lemaire, Aerts, et al., 2000).

Properties

IUPAC Name

4-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F4N4O3S/c1-3-29-15-5-4-13(10-14(15)19)30(27,28)26-8-6-25(7-9-26)17-11-16(18(20,21)22)23-12(2)24-17/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKVOMXFPFJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.